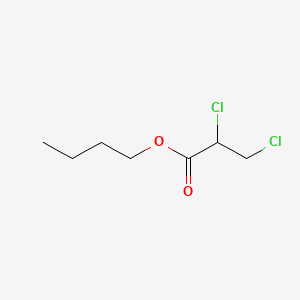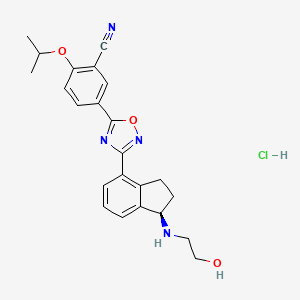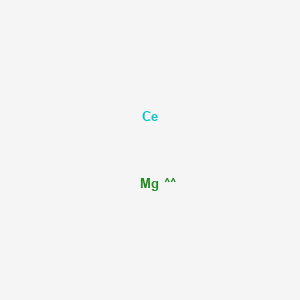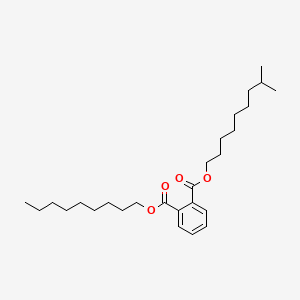
Butyl 2,3-dichloropropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2,3-dichloropropanoate is an organic compound with the molecular formula C7H12Cl2O2. It is a chlorinated ester derived from 2,3-dichloropropanoic acid and butanol. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Butyl 2,3-dichloropropanoate can be synthesized through the esterification reaction between 2,3-dichloropropanoic acid and butanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the nucleophilic acyl substitution mechanism, resulting in the formation of the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to ensure efficient and large-scale synthesis. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the ester.
化学反应分析
Types of Reactions: Butyl 2,3-dichloropropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The reduction of the ester can produce butanol or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of amides, esters, or ethers, depending on the nucleophile used.
科学研究应用
Butyl 2,3-dichloropropanoate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is employed in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism by which Butyl 2,3-dichloropropanoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound generally acts through nucleophilic substitution or esterification reactions.
相似化合物的比较
Butyl 2,3-dichloropropanoate is similar to other chlorinated esters, such as Methyl 2,3-dichloropropanoate and Ethyl 2,3-dichloropropanoate. it is unique in its butyl group, which imparts different physical and chemical properties compared to its methyl and ethyl counterparts. These differences can influence its reactivity, solubility, and applications in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
CAS 编号 |
72726-18-2 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC 名称 |
butyl 2,3-dichloropropanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5H2,1H3 |
InChI 键 |
RQSDGSZMJSYKBB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)







